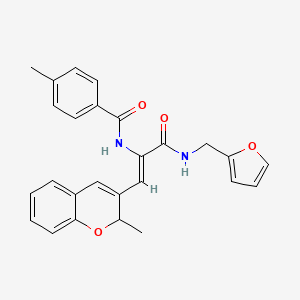
(Z)-N-(3-((furan-2-ylmethyl)amino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-((furan-2-ylmethyl)amino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C26H24N2O4 and its molecular weight is 428.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-N-(3-((furan-2-ylmethyl)amino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies, including molecular docking, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring, a chromenyl moiety, and a benzamide structure, which contribute to its unique pharmacological profile. The molecular formula is C25H24N2O4 with a molecular weight of 448.46 g/mol.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O4 |
| Molecular Weight | 448.46 g/mol |
| Predicted Boiling Point | 747.1 ± 60.0 °C |
| Density | 1.332 ± 0.06 g/cm³ |
| pKa | 10.50 ± 0.46 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing furan and chromenyl groups have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .
Antioxidant Properties
The compound has also demonstrated antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Studies have shown that similar furan-containing compounds can scavenge free radicals effectively, potentially preventing cellular damage associated with chronic diseases .
Enzyme Inhibition
Molecular docking studies suggest that this compound may act as an inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). The inhibitory activity was quantified with an IC50 value indicating its potency in inhibiting AChE, which is critical for managing conditions like Alzheimer's disease .
Case Studies
- In Vitro Studies : A study investigated the effects of a derivative of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
- Molecular Docking Analysis : Docking simulations revealed that the compound binds effectively to the active site of AChE, suggesting a mechanism of action that could be explored further for therapeutic development against Alzheimer's disease .
- Antioxidant Activity Assessment : In assays measuring radical scavenging capacity, the compound exhibited substantial antioxidant effects comparable to established antioxidants like ascorbic acid .
Properties
IUPAC Name |
N-[(Z)-3-(furan-2-ylmethylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-17-9-11-19(12-10-17)25(29)28-23(26(30)27-16-22-7-5-13-31-22)15-21-14-20-6-3-4-8-24(20)32-18(21)2/h3-15,18H,16H2,1-2H3,(H,27,30)(H,28,29)/b23-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVNSTQHYKHEFX-HAHDFKILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C(C(=O)NCC3=CC=CO3)NC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C(/C(=O)NCC3=CC=CO3)\NC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














